

# An In-depth Technical Guide to the Physicochemical Properties of D-Allose

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**D-Allose** is a rare aldohexose monosaccharide, existing as a C-3 epimer of D-glucose.[1][2] While found in limited quantities in nature, notably in the leaves of the African shrub Protea rubropilosa and the fresh-water alga Ochromas malhamensis, its unique biological activities have garnered significant interest in the scientific community.[2] **D-Allose** exhibits a range of promising physiological functions, including anti-proliferative effects on cancer cells, anti-inflammatory properties, and antioxidant activity.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of **D-Allose**, details on experimental methodologies for their determination, and a summary of its known biological signaling pathways.

# **Physicochemical Properties of D-Allose**

The fundamental physicochemical characteristics of **D-Allose** are summarized in the tables below, providing a consolidated reference for researchers.

## Table 1: General and Physical Properties of D-Allose



Property	Value	References
Molecular Formula	C6H12O6	[4]
Molecular Weight	180.16 g/mol	[4]
CAS Number	2595-97-3	[5]
Appearance	White crystalline solid	[1]
Melting Point	148-150 °C [5]	
Boiling Point	410.8 °C (Predicted)	
Density	1.732 g/cm³ (Predicted)	_

Table 2: Solubility and Optical Properties of D-Allose

Property	Value	Conditions	References
Solubility in Water	Soluble		[1]
Solubility in Methanol	Practically insoluble		
Optical Rotation [α]	+14.41° (final value)	c=5 in H <sub>2</sub> O, 20°C	
рКа	12.45 (Predicted)		

## **Key Biological Signaling Pathways**

**D-Allose** has been demonstrated to exert significant biological effects, particularly in the context of cancer cell proliferation. Its mechanisms of action are multifaceted, involving the regulation of reactive oxygen species (ROS), induction of cell cycle arrest, and initiation of apoptosis.[3]

### **Anti-Cancer Signaling Pathway via TXNIP Upregulation**

A primary mechanism for the anti-proliferative effects of **D-Allose** in cancer cells is through the upregulation of Thioredoxin-Interacting Protein (TXNIP).[6][7] **D-Allose** treatment leads to a significant increase in TXNIP expression.[6][7] Elevated levels of TXNIP competitively inhibit the binding of Jab1 to the cell cycle regulator p27kip1, leading to the stabilization and nuclear localization of p27kip1.[6] This stabilization of p27kip1 ultimately results in G1 cell cycle arrest,

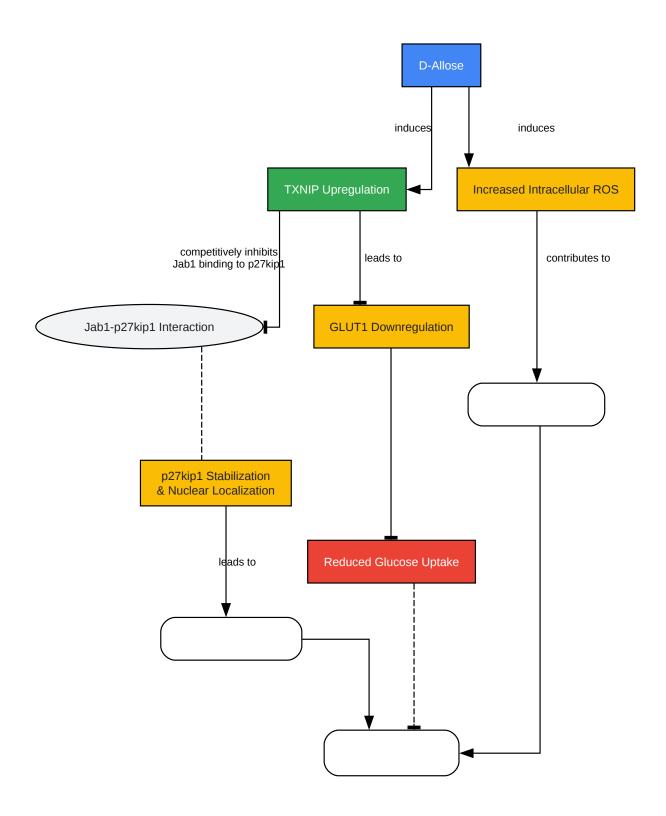




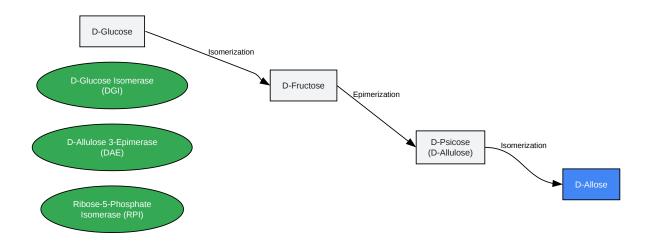


thereby inhibiting the proliferation of cancer cells.[6][7] Furthermore, increased TXNIP expression has been linked to the downregulation of glucose transporter 1 (GLUT1), leading to reduced glucose uptake in cancer cells.[8][9] **D-Allose** has also been shown to induce the production of intracellular reactive oxygen species (ROS) in bladder cancer cells, contributing to its anti-tumor effects.[10] In some cancer cell lines, **D-Allose** can induce apoptosis through the modulation of the Bcl-2/Bax ratio, leading to the release of cytochrome C and activation of caspase-3.[11]









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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of D-Allose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117823#what-are-the-physicochemical-properties-of-d-allose]

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